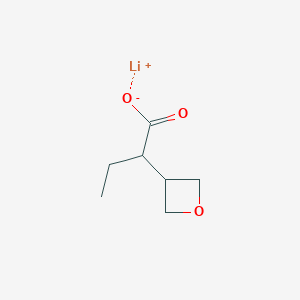

Lithium;2-(oxetan-3-yl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

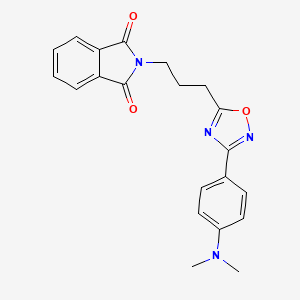

Lithium;2-(oxetan-3-yl)butanoate is a useful research compound. Its molecular formula is C7H11LiO3 and its molecular weight is 150.1. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Tetrameric Cubic Structures and Enolates

The study of lithium enolates provides insights into their structural characteristics and potential applications in organic synthesis. For instance, the tetrameric cubic structures of solvated lithium enolates derived from various ketones have been characterized through X-ray analysis. These structures, based on a Li4O4 cube, highlight the importance of lithium enolates in understanding coordination chemistry and may have implications for synthesis strategies involving lithium compounds (Amstutz, Schweizer, Seebach, & Dunitz, 1981).

Electrochemical Properties and Battery Applications

Lithium compounds play a crucial role in the development of battery materials. Research on cobalt substitution in LiNiO2 electrode materials, for example, has provided valuable information on improving the electrochemical properties of lithium batteries. Such studies contribute to the optimization of lithium-ion batteries by enhancing their capacity and stability, thus supporting the development of more efficient energy storage solutions (Rougier, Saadoune, Gravereau, Willmann, & Delmas, 1996).

Organic Synthesis and Homoenolate Anions

Lithium 3-lithio-3-tosylpropanoate, a specific lithium enolate, showcases the role of lithium compounds in organic synthesis. Its reactivity with electrophiles to yield functionalized propanoic acids or α,β-butenolides underlines the utility of lithium enolates in constructing complex organic molecules. This example demonstrates the versatility of lithium compounds in facilitating various synthetic transformations, making them invaluable tools in organic chemistry (Bonete & Nájera, 1992).

Lithium Fluoride Coatings for Battery Stability

Innovations in lithium metal chemistry, such as the development of conformal lithium fluoride coatings on lithium surfaces, address the challenges of high reactivity and volume change during cycling. This research enhances the understanding of lithium metal's role in next-generation batteries, offering a pathway to more stable and efficient lithium-based energy storage systems (Lin et al., 2017).

Mécanisme D'action

Target of Action

Oxetane-containing compounds have been known to disrupt protein microtubule functions in cells, which are crucial for cell division (mitosis) .

Mode of Action

Oxetane-containing compounds have been shown to provide rigidification of the overall structure and serve as a hydrogen bond acceptor for a threonine-oh group in the binding pocket . This interaction could potentially influence the compound’s interaction with its targets.

Analyse Biochimique

Biochemical Properties

Lithium;2-(oxetan-3-yl)butanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as a ligand for certain enzymes, altering their conformation and activity. It has been observed to interact with proteins involved in signal transduction pathways, potentially modulating their function. The nature of these interactions often involves ionic bonding and hydrogen bonding, which can stabilize or destabilize the biomolecules depending on the context .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In neuronal cells, for example, it has been shown to influence cell signaling pathways, particularly those involved in mood regulation and neuroprotection . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves interactions with amino acid residues in the active site of the enzyme, leading to conformational changes that affect enzyme function. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Initially, the compound may exhibit strong activity, but its effects can diminish as it degrades or is metabolized. Studies have shown that the stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may have beneficial effects, such as neuroprotection and mood stabilization. At high doses, it can be toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a small increase in dosage can lead to significant changes in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze key steps in these pathways, influencing the flux of metabolites and the overall metabolic balance. For example, it can affect the activity of enzymes involved in the Krebs cycle, leading to changes in energy production and the levels of intermediate metabolites. Additionally, this compound can influence the synthesis and degradation of biomolecules, impacting cellular homeostasis .

Propriétés

IUPAC Name |

lithium;2-(oxetan-3-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3.Li/c1-2-6(7(8)9)5-3-10-4-5;/h5-6H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCMYJGZAKRPJI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC(C1COC1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11LiO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole](/img/structure/B2927504.png)

![5-(4-Fluorobenzoyl)-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2927507.png)

![1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2927508.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2927510.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2927520.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2927525.png)